Dibenzyl benzene-1,3-dicarboxylate
Description
Dibenzyl benzene-1,3-dicarboxylate is a diester derivative of isophthalic acid (benzene-1,3-dicarboxylic acid), where both carboxylic acid groups are esterified with benzyl moieties. This compound is synthesized via nucleophilic substitution, typically using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base like K₂CO₃ in polar aprotic solvents such as DMF . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized aromatic compounds for applications ranging from pharmaceuticals to materials science. Key physical properties include its oily consistency (as observed in related diesters) and characteristic NMR signals for benzyl ester protons (δ ~5.1–5.3 ppm) and aromatic protons (δ ~7.2–7.4 ppm) .
Properties
IUPAC Name |
dibenzyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(25-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)22(24)26-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQLSUKOZNNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl benzene-1,3-dicarboxylate can be synthesized through the esterification of benzene-1,3-dicarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzene-1,3-dicarboxylic acid and benzaldehyde.
Reduction: Reduction reactions can convert the ester groups to primary alcohols.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products:
Oxidation: Benzene-1,3-dicarboxylic acid and benzaldehyde.
Reduction: Benzene-1,3-dicarboxylic acid and benzyl alcohol.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Dibenzyl benzene-1,3-dicarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a model compound for investigating the behavior of ester groups in biological systems.
Medicine: While not directly used as a drug, this compound can be employed in the development of drug delivery systems. Its ester groups can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester groups contribute to the flexibility and durability of these materials.
Mechanism of Action
The mechanism of action of dibenzyl benzene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in the presence of water or enzymes, leading to the release of benzene-1,3-dicarboxylic acid and benzyl alcohol. These products can further participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., -Br) reduce ester reactivity toward hydrolysis, while electron-donating groups (e.g., -OCH₃) enhance stability .
- Bulky substituents (e.g., benzyloxy) lower melting points, resulting in oily products .
Variations in Ester Groups
The nature of the esterifying alcohol influences lipophilicity and thermal stability:
Key Trends :
- Benzyl esters (e.g., dibenzyl derivatives) exhibit higher lipophilicity, making them suitable for drug delivery systems .
- Aliphatic esters (e.g., methyl, cyclohexyl) are more volatile or thermally stable, favoring industrial applications .
Functionalized Derivatives
Key Trends :
- Amide or amino derivatives (e.g., 5-aminobenzene-1,3-dicarboxylate) enable coordination chemistry or bioconjugation .
- Halogenated analogs (e.g., bromo derivatives) are pivotal in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
